molecular formula C17H19N3O B2410778 1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one CAS No. 2249620-04-8

1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one

Cat. No.: B2410778
CAS No.: 2249620-04-8
M. Wt: 281.359
InChI Key: DWUUCTVMYFEHBW-UHFFFAOYSA-N
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Description

1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[4,5-c]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings, and a phenylethyl group attached to the nitrogen atom of the imidazole ring.

Properties

IUPAC Name

1-[1-(2-phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-17(21)19-11-9-16-15(12-19)18-13-20(16)10-8-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUUCTVMYFEHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)N=CN2CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aldehyde with an amine to form an imine, followed by cyclization to form the imidazo[4,5-c]pyridine core. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[4,5-c]pyridine core can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the nature of the disease being targeted .

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